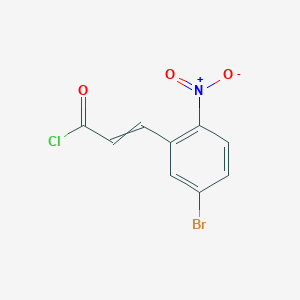![molecular formula C15H26Si2 B14331791 [(4-Ethenylphenyl)methylene]bis(trimethylsilane) CAS No. 104109-22-0](/img/structure/B14331791.png)
[(4-Ethenylphenyl)methylene]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Ethenylphenyl)methylene]bis(trimethylsilane) is a chemical compound known for its unique structure and properties It consists of a phenyl group with an ethenyl substituent, connected to a methylene bridge, which is further bonded to two trimethylsilane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethenylphenyl)methylene]bis(trimethylsilane) typically involves the reaction of 4-ethenylbenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for [(4-Ethenylphenyl)methylene]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
[(4-Ethenylphenyl)methylene]bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilane groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethenyl group.
Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) can be used to replace the trimethylsilane groups.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[(4-Ethenylphenyl)methylene]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used to modify biomolecules, enhancing their stability and reactivity.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its ability to impart desirable properties like hydrophobicity and thermal stability.
作用機序
The mechanism of action of [(4-Ethenylphenyl)methylene]bis(trimethylsilane) involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the trimethylsilane groups can act as protecting groups, stabilizing reactive intermediates. The compound’s reactivity is largely influenced by the electronic effects of the phenyl and trimethylsilane groups, which can either donate or withdraw electrons, thereby modulating the compound’s behavior in different chemical environments.
類似化合物との比較
[(4-Ethenylphenyl)methylene]bis(trimethylsilane) can be compared with other similar compounds such as:
Bis(trimethylsilyl)methane: Similar in structure but lacks the ethenyl and phenyl groups, making it less reactive in certain types of reactions.
Trimethylsilylacetylene: Contains a trimethylsilane group but has an acetylene moiety instead of an ethenyl group, leading to different reactivity patterns.
Tetramethylsilane: A simpler compound with four methyl groups attached to silicon, often used as a reference standard in NMR spectroscopy.
The uniqueness of [(4-Ethenylphenyl)methylene]bis(trimethylsilane) lies in its combination of the ethenyl, phenyl, and trimethylsilane groups, which confer a distinct set of chemical properties and reactivity.
特性
CAS番号 |
104109-22-0 |
|---|---|
分子式 |
C15H26Si2 |
分子量 |
262.54 g/mol |
IUPAC名 |
[(4-ethenylphenyl)-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C15H26Si2/c1-8-13-9-11-14(12-10-13)15(16(2,3)4)17(5,6)7/h8-12,15H,1H2,2-7H3 |
InChIキー |
LXLJJQUMSRUTQD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C=C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


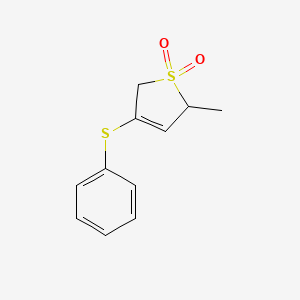
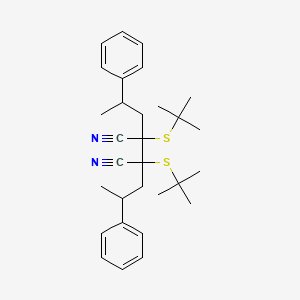
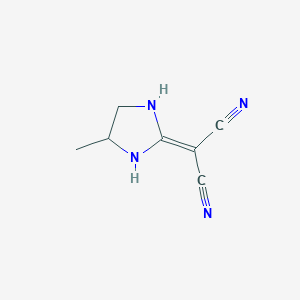
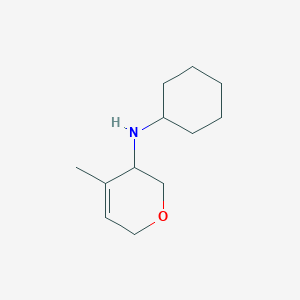
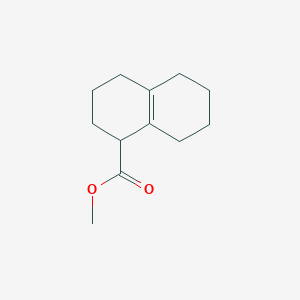
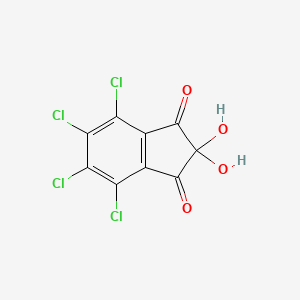
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
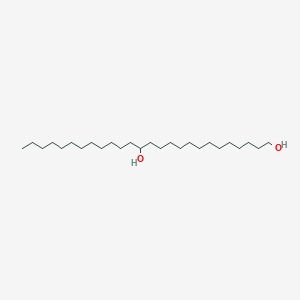
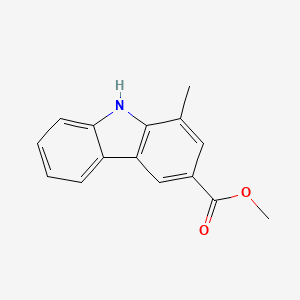
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)

